Bromo-PEG4-Azide
CAS No.: 1951439-37-4
Cat. No.: VC0522125
Molecular Formula: C10H20BrN3O4
Molecular Weight: 326.19
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1951439-37-4 |
---|---|
Molecular Formula | C10H20BrN3O4 |
Molecular Weight | 326.19 |
IUPAC Name | 1-azido-2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethane |
Standard InChI | InChI=1S/C10H20BrN3O4/c11-1-3-15-5-7-17-9-10-18-8-6-16-4-2-13-14-12/h1-10H2 |
Standard InChI Key | YICYFFFKHLMTQK-UHFFFAOYSA-N |
SMILES | C(COCCOCCOCCOCCBr)N=[N+]=[N-] |
Appearance | Solid powder |
Introduction
Chemical Identity and Structure
Bromo-PEG4-Azide is a PEG derivative containing both bromide and azide functional groups positioned at opposite ends of a tetraethylene glycol backbone . This bifunctional molecule incorporates a hydrophilic PEG spacer that significantly enhances its solubility in aqueous media, making it suitable for various biological applications . The compound's essential identity information is summarized in Table 1.
Table 1: Chemical Identity of Bromo-PEG4-Azide
The structural arrangement features an azide group (N₃) at one terminus and a bromoethyl group at the other, connected by four ethylene oxide units that form the PEG backbone . This structure provides the molecule with exceptional versatility for chemical modifications and conjugation strategies.
Physical Properties
The physical properties of Bromo-PEG4-Azide significantly contribute to its utility in various chemical and biological applications. These properties are outlined in Table 2.
Table 2: Physical Properties of Bromo-PEG4-Azide
The compound's physical state at room temperature is a viscous liquid, which is characteristic of short-chain PEG derivatives . The presence of the PEG backbone confers increased solubility in aqueous media compared to non-PEGylated analogs . This enhanced solubility is a critical feature for its application in biological systems and aqueous reaction conditions.
Chemical Properties and Reactivity
The chemical reactivity of Bromo-PEG4-Azide is primarily defined by its terminal functional groups, which enable it to participate in various chemical transformations with high specificity and efficiency.
Azide Functionality
The azide group of Bromo-PEG4-Azide readily participates in click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) . These reactions proceed efficiently to form stable triazole linkages, making them valuable for bioorthogonal chemistry applications . The azide moiety can react with:
-
Terminal alkynes via copper-catalyzed conditions
-
Strained alkynes such as bicyclononyne (BCN) derivatives
-
Dibenzocyclooctyne (DBCO) compounds in copper-free click chemistry
These reactions are characterized by high yields, minimal side products, and compatibility with biological systems, making them ideal for bioconjugation applications.
Bromide Functionality
The bromide terminus of Bromo-PEG4-Azide serves as an excellent leaving group for nucleophilic substitution reactions . This reactivity profile allows the bromide end to be displaced by various nucleophiles, including:
-
Thiolates (R-S⁻)
-
Amines (R-NH₂)
-
Alkoxides (R-O⁻)
-
Other nucleophilic species
The high reactivity of the bromide group in SN2 reactions enables facile functionalization, making it possible to introduce a wide range of functional groups at this position while maintaining the azide functionality at the opposite end for subsequent transformations.
Applications in Research and Development
Bromo-PEG4-Azide has found significant applications in various fields of research, particularly in pharmaceutical development and chemical biology.
PROTAC Development
A primary application of Bromo-PEG4-Azide is in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . As a PEG-based linker, it serves a crucial role in connecting two essential ligands required for PROTAC functionality :
-
A ligand targeting the protein of interest
-
A ligand recruiting E3 ubiquitin ligase
The PEG4 backbone provides appropriate spacing and flexibility between these two functional components, which is critical for enabling the formation of the ternary complex necessary for targeted protein degradation . This application leverages the ubiquitin-proteasome system within cells for selective protein degradation, representing a powerful approach in drug discovery .
Bioconjugation Chemistry
The bifunctional nature of Bromo-PEG4-Azide makes it valuable for bioconjugation applications, including:
-
Antibody-drug conjugate (ADC) development
-
Protein modification and labeling
-
Peptide functionalization
-
Surface modification of nanoparticles and biomaterials
The PEG linker provides beneficial properties such as increased water solubility, reduced immunogenicity, and enhanced pharmacokinetic profiles in biological systems . The sequential reactivity of the bromide and azide groups allows for controlled, step-wise conjugation strategies.
Multivalent Scaffold Development
Research has demonstrated the utility of Bromo-PEG4-Azide in creating chemical synthesis platforms for crosslinking multivalent compounds . This approach involves:
-
Converting amino groups into azide and α-bromoacetamide functionalities
-
Preparing heterofunctionalized multi-alkyne PEG bromoacetamide linkers via CuAAC reactions
-
Developing tri-alkyne and di-alkyne linkers for creating multivalent biological constructs
This strategy enables the preparation of various multi-functionalized linkers utilizing different multi-alkyne cores, which is valuable for applications requiring multivalent presentation of biological ligands .
When handling Bromo-PEG4-Azide, standard laboratory safety practices should be observed, including the use of appropriate personal protective equipment. The azide functional group warrants particular attention due to its potential reactivity under certain conditions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume